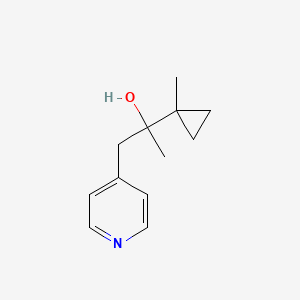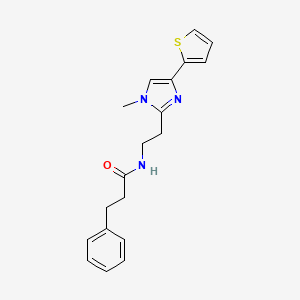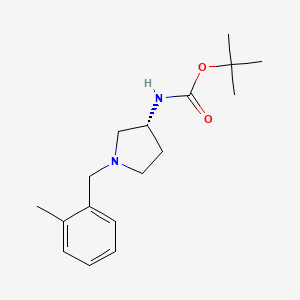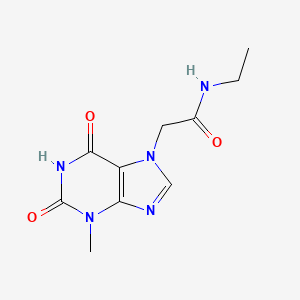
2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylcyclopropyl)-1-(pyridin-4-yl)propan-2-ol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a beta-adrenergic receptor agonist, which means it can activate the beta-adrenergic receptors in the body.
Applications De Recherche Scientifique
Environmental Exposure and Health Impact
- Research highlights the widespread presence of heterocyclic amines (HCAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in the environment and their potential health impacts. For example, a study in South Australia showed extensive environmental exposure to HCAs among preschool children, indicating the need for public health policy on the regulation and use of these chemicals (Babina et al., 2012).
Role in Disease Development
- Studies have also linked HCAs to the development of diseases. For instance, it was found that increased urinary concentrations of certain HCAs like Harman are associated with an increased risk of kidney stones (Zhang et al., 2022). In contrast, HCAs were not detected in the urine of patients receiving parenteral alimentation, suggesting the dietary origin of these compounds (Ushiyama et al., 1991).
Metabolic Pathways and Detoxification
- A study on the metabolism of dietary HCAs in humans discovered that the CYP1A2 enzyme plays a significant role in metabolizing these compounds, primarily through N-hydroxylation. This indicates that specific metabolic pathways are crucial for the detoxification and clearance of HCAs from the human body (Boobis et al., 1994).
Xenobiotic Intake and Modulation
- The intake of HCAs as xenobiotics from food processing and the influence of genetic polymorphisms on the risk of diseases like prostate cancer have been investigated. Certain polymorphisms in genes involved in HCA metabolism may modify the risk associated with dietary HCAs intake, shedding light on the complex interaction between genetics, diet, and cancer risk (Koutros et al., 2009).
Propriétés
IUPAC Name |
2-(1-methylcyclopropyl)-1-pyridin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-11(5-6-11)12(2,14)9-10-3-7-13-8-4-10/h3-4,7-8,14H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXBFMMRBXAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C)(CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2437195.png)



![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2437200.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2437202.png)
![(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) (Z)-2-methylbut-2-enoate](/img/structure/B2437203.png)

![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)


![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2437217.png)